molecular formula C28H30N4O5 B14995822 1-[2-(dipropylamino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-[2-(dipropylamino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14995822
M. Wt: 502.6 g/mol
InChI Key: GVXRGTGAUBZQKL-UHFFFAOYSA-N
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Description

1-[(DIPROPYLCARBAMOYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that features a quinazoline core, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(DIPROPYLCARBAMOYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can be achieved through multi-step organic synthesis. One common method involves the Paal-Knorr synthesis for the furan ring, followed by the formation of the quinazoline core through cyclization reactions . The reaction conditions typically involve acid catalysis and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(DIPROPYLCARBAMOYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives .

Scientific Research Applications

1-[(DIPROPYLCARBAMOYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(DIPROPYLCARBAMOYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Furan Derivatives: Compounds with furan rings and various functional groups.

    Carboxamide Compounds: Molecules with carboxamide groups attached to different cores.

Uniqueness

1-[(DIPROPYLCARBAMOYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its combination of a quinazoline core, a furan ring, and multiple functional groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C28H30N4O5

Molecular Weight

502.6 g/mol

IUPAC Name

1-[2-(dipropylamino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C28H30N4O5/c1-3-14-30(15-4-2)25(33)19-31-24-17-20(26(34)29-18-22-11-8-16-37-22)12-13-23(24)27(35)32(28(31)36)21-9-6-5-7-10-21/h5-13,16-17H,3-4,14-15,18-19H2,1-2H3,(H,29,34)

InChI Key

GVXRGTGAUBZQKL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N(C1=O)C4=CC=CC=C4

Origin of Product

United States

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